4-Methylidene-1,2-oxazolidine hydrochloride
Description
Properties
IUPAC Name |
4-methylidene-1,2-oxazolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-4-2-5-6-3-4;/h5H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBVZYJBACLMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CNOC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Cycloaddition Reactions
The methylidene group participates in [3+2] cycloadditions with epoxides or isocyanates to form bicyclic derivatives. DFT calculations at the M06-2X/6-31+G(d,p) level show asynchronous concerted mechanisms for these reactions:
-
Attack of N4 on the C2 of epoxides (ΔG‡ = 17.4 kcal/mol in gas phase) dominates over C1 attack (ΔG‡ = 26.7 kcal/mol in DCM) due to reduced steric hindrance .
-
Reaction with phenyl isocyanate yields 4-phenoxymethyl-3-phenyl-2-oxazolidinone (VII) under catalytic quaternary ammonium salts .
Table 1: Key cycloaddition pathways and activation energies
| Reaction Partner | Product | ΔG‡ (kcal/mol) | Conditions |
|---|---|---|---|
| Epoxide 7f | Oxazolidinone 10 | 17.4 | Gas phase |
| PhNCO | Compound VII | 15.4* | DMF, 60°C |
*Free energy of activation for initial water addition step.
Hydrogenolysis
Catalytic hydrogenation cleaves the oxazolidine ring to produce secondary amines:
-
10% Pd/C in 1-butanol at 20–25 psig hydrogenates 4-methyl-5-phenyl-2-oxazolidinone to dextroamphetamine saccharate (85% yield) .
-
Residual oxazolidinone content is monitored via HPLC (<0.09% threshold) .
Table 2: Hydrogenation conditions and yields
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| rac-cis-4-Methyl-5-phenyl | 10% Pd/C | Amphetamine aspartate | 83 |
| (4S,5R)-4-Methyl-5-phenyl | 10% Pd/C | Dextroamphetamine | 85 |
Nucleophilic Ring-Opening
The oxazolidine ring undergoes nucleophilic attack at the C5 position:
-
Thiophosgene opens the ring to form oxazolidin-2-thiones (e.g., 5a –5b ) via β-amino alcohol intermediates (30 min, 0°C, CH₂Cl₂) .
-
Water initiates hydrolysis through a two-step pathway (ΔG‡ = 15.4 kcal/mol for hydration, 16.2 kcal/mol for final cleavage) .
Mechanistic pathway:
-
Nucleophilic attack by H₂O at C5 → Intermediate 13
-
Elimination of HCl → Cyclic carbonate 9f
Base-Catalyzed Rearrangements
Triethylamine (5 mol%) promotes exo-cycloisomerization of propargylic carbamates to N -tosyl-4-methylene-oxazolidinones (up to 99% yield) . Key steps:
-
Base activation of the carbamate nitrogen
-
5-endo-dig cyclization
-
Methylidene group stabilization via conjugation
Critical factors:
-
Solvent: THF > DMF > AcCN (reactivity order)
-
Electron-withdrawing groups on the tosyl moiety enhance reaction rates .
Antibacterial Activity Modulation
Structural modifications at C5 significantly impact bioactivity:
-
Thiocarbonyl substitution improves MIC values against S. aureus (0.5 μg/mL vs 2.0 μg/mL for acetonide derivatives) .
-
Methylidene rigidity enhances binding to bacterial ribosomes (23S rRNA target) .
Table 3: Antibacterial activity of derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Oxazolidinone 5 | 0.5 | S. aureus 4006 |
| Acetonide 14 | 2.0 | S. aureus 4006 |
| Linezolid | 1.0 | MRSA SAU1009 |
Stereoselective Syntheses
Chiral auxiliaries enable asymmetric preparations:
-
(S)-4-Isopropyl-2-thioxothiazolidin-3-yl group directs anti-addition (d.r. > 20:1) .
-
Me₃SiN₃ mediates stereoretentive ring contraction (89% yield, [α]D²⁵ = −165°) .
Optimized conditions:
-
Reflux in THF (90°C, 5 hr)
-
Column chromatography (25–75% EtOAc/hexane)
Scientific Research Applications
Pharmaceutical Intermediate
4-Methylidene-1,2-oxazolidine hydrochloride serves as a crucial intermediate in the synthesis of oxazolidinone derivatives. These derivatives are well-known for their antibacterial properties and are used in the treatment of infections caused by Gram-positive bacteria. The synthesis of oxazolidinones typically involves the formation of chiral centers, which is facilitated by compounds like this compound due to their structural characteristics that support stereoselective reactions .
Key Synthesis Methods
- Microwave-Assisted Synthesis : This method enhances yield and reduces solvent usage, aligning with green chemistry principles. The synthesis process can achieve yields exceeding 90% for each step involved .
- Chiral Resolution : The compound's ability to introduce chirality into drug molecules significantly enhances their therapeutic efficacy .
Antibacterial Properties
Research has demonstrated that oxazolidinones exhibit potent antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. Studies indicate that derivatives of this compound can inhibit protein synthesis in bacteria, making them effective against pathogens such as Staphylococcus aureus and Enterococcus faecalis.
Case Studies
- A study highlighted the effectiveness of an oxazolidinone derivative in treating Clostridium difficile infections. The compound demonstrated a concentration-dependent bactericidal effect and significantly improved survival rates in animal models compared to standard treatments like metronidazole .
- Another research effort focused on a specific oxazolidinone derivative that showed enhanced activity against multidrug-resistant strains, outperforming existing antibiotics by several folds in both in vitro and in vivo settings .
Drug Development Potential
The versatility of this compound extends to its potential applications in drug formulation and development. Its ability to modify solubility and enhance bioavailability is particularly valuable for creating effective therapeutic agents.
Formulation Strategies
- Nanoformulations : Recent advancements have explored the creation of nanoassemblies using oxazolidinone derivatives to improve solubility and efficacy against resistant bacterial strains .
- Prodrug Approaches : Modifying the compound into prodrugs can enhance its pharmacokinetic properties, allowing for better absorption and distribution within biological systems .
Summary Table of Applications
Comparison with Similar Compounds
4-Methylidene-1,2-oxazolidine hydrochloride can be compared with other similar compounds, such as:
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity.
Biological Activity
4-Methylidene-1,2-oxazolidine hydrochloride is a compound belonging to the oxazolidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique oxazolidine ring structure that contributes to its biological activity. The oxazolidine framework is known for its role in various pharmacologically active compounds, particularly in antimicrobial agents.
Antimicrobial Activity
Research indicates that derivatives of oxazolidines, including this compound, exhibit significant antibacterial properties. The mechanism of action typically involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinones like linezolid and tedizolid .
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Mycobacterium abscessus | 15.6 µg/mL |
The primary mechanism through which this compound exerts its antibacterial effects is through the inhibition of bacterial protein synthesis. By binding to the peptidyl transferase center of the 50S ribosomal subunit, it prevents the formation of peptide bonds during translation . This action effectively halts bacterial growth and replication.
Case Studies
Several studies have highlighted the efficacy of oxazolidinone derivatives in treating resistant bacterial infections:
- Study on Antimicrobial Efficacy : A study evaluated the activity of various oxazolidinones against multidrug-resistant Staphylococcus aureus strains. The results demonstrated that this compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a treatment option for resistant infections .
- Zebrafish Model : In an innovative approach using zebrafish as a model organism for infection studies, researchers found that treatment with this compound led to improved survival rates in zebrafish infected with Mycobacterium abscessus. This study underscores the compound's potential therapeutic applications in clinical settings .
Q & A
Basic: What are the recommended synthetic routes for 4-Methylidene-1,2-oxazolidine hydrochloride, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis of oxazolidine derivatives typically involves cyclocondensation reactions between carbonyl compounds (e.g., aldehydes/ketones) and amino alcohols. For example, hydrazine derivatives reacting with ketones in aprotic solvents (e.g., DMF) under acidic conditions can yield heterocyclic structures . To optimize efficiency:
- Catalyst Selection: Use HCl to facilitate dehydration steps and improve yields .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation and purity .
- Scalability: Adopt continuous-flow systems to reduce reaction time and improve reproducibility, as demonstrated in benzamidine hydrochloride synthesis .
Basic: Which analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography:
- Elemental Analysis: Verify Cl⁻ content via titration or ion chromatography to confirm stoichiometry .
Advanced: How can researchers resolve contradictions in reported biological activities of 4-Methylidene-1,2-oxazolidine derivatives?
Methodological Answer:
Discrepancies often arise from variability in assay conditions or impurities. To address this:
- Meta-Analysis: Compare datasets across studies using standardized metrics (e.g., IC₅₀ values) and normalize for solvent/DMSO effects .
- Impurity Profiling: Characterize byproducts (e.g., via LC-MS) to rule out confounding bioactivity from degradation products .
- Dose-Response Validation: Replicate experiments under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
Advanced: What strategies are recommended for improving the stability of this compound in aqueous formulations?
Methodological Answer:
- pH Optimization: Maintain pH 4.0–5.0 to prevent hydrolysis of the oxazolidine ring. Use buffering agents like citrate-phosphate .
- Lyophilization: Enhance shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., sucrose or trehalose) .
- Accelerated Stability Testing: Conduct stress tests at 40°C/75% RH for 6 months, monitoring degradation via HPLC and kinetic modeling (e.g., zero/first-order decay) .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation via fume hoods .
- Spill Management: Collect solids mechanically; avoid water streams to prevent dispersion. Neutralize residues with sodium bicarbonate .
- Medical Preparedness: Ensure 48-hour post-exposure monitoring for delayed symptoms (e.g., methemoglobinemia) .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Model tautomerization equilibria (e.g., enol-keto forms) to predict nucleophilic sites for functionalization .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water/DMSO) to optimize reaction conditions .
- Docking Studies: Predict binding affinities with biological targets (e.g., enzymes) using software like AutoDock Vina .
Basic: What are the key considerations for designing in vitro assays to evaluate the pharmacological potential of this compound?
Methodological Answer:
- Cell Line Selection: Use HEK-293 or HepG2 cells for cytotoxicity screening. Validate permeability via Caco-2 monolayers .
- Solubility Optimization: Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
- Positive Controls: Include reference inhibitors (e.g., cyclooxygenase inhibitors for anti-inflammatory assays) .
Advanced: How can researchers address low yields in the synthesis of this compound?
Methodological Answer:
- Byproduct Analysis: Identify side products (e.g., via GC-MS) to adjust stoichiometry or reaction time .
- Solvent Screening: Test polar aprotic solvents (e.g., acetonitrile) to enhance intermediate solubility .
- DoE (Design of Experiments): Use factorial designs to optimize variables (temperature, catalyst loading) and identify interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
